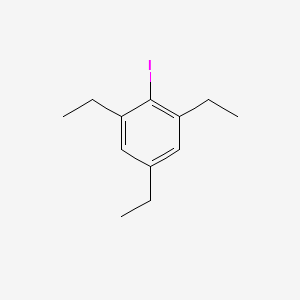

1,3,5-Triethyl-2-iodobenzene

Description

Significance of Highly Substituted Aryl Iodides as Core Scaffolds in Modern Organic Synthesis

Aryl iodides are established as foundational building blocks in the field of organic chemistry. rsc.org Their importance stems from the reactivity of the carbon-iodine bond, which facilitates a wide array of chemical transformations. rsc.org This reactivity allows for their use as versatile intermediates in the synthesis of more complex molecules. fiveable.me In particular, aryl iodides are crucial reagents in numerous transition-metal-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Negishi, and Stille reactions. fiveable.me These processes enable the formation of new carbon-carbon bonds, providing a powerful method for constructing elaborate aromatic structures. fiveable.me

Highly substituted aryl iodides are of particular interest as they allow for the synthesis of sterically congested and complex molecular architectures. beilstein-journals.org For instance, palladium-catalyzed reactions involving aryl iodides can yield unsymmetrical, highly-substituted biphenyl (B1667301) derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and biologically active compounds. beilstein-journals.org The substitution pattern on the aryl iodide can significantly influence reactivity; electron-donating groups may increase yields in certain catalytic cycles, while the position of substituents relative to the iodine atom can dictate selectivity and reaction outcomes. beilstein-journals.orgnih.gov The development of methods for the synthesis of aryl iodides, such as one-pot procedures from readily available aryl amines, highlights their central role in synthetic strategies. rsc.org

Unique Chemical Characteristics of 1,3,5-Triethyl-2-iodobenzene Arising from its Substitution Pattern

This compound is an aromatic compound distinguished by its specific substitution pattern. The benzene (B151609) ring is adorned with three ethyl groups at the 1, 3, and 5 positions, and an iodine atom at the 2 position. This arrangement imparts distinct chemical and physical properties to the molecule.

The molecular formula of this compound is C₁₂H₁₇I, and its molecular weight is 288.17 g/mol . chemsrc.com Its physical properties are summarized in the table below.

| Property | Value |

| CAS Number | 2100-21-2 |

| Molecular Formula | C₁₂H₁₇I |

| Molecular Weight | 288.17 g/mol |

| Density | 1.372 g/cm³ |

| Boiling Point | 281.7 °C at 760 mmHg |

| Flash Point | 125.7 °C |

| Index of Refraction | 1.559 |

| Table 1: Physical and Chemical Properties of this compound. chemsrc.com |

The key feature of this compound is the steric congestion around the reactive C-I bond. The ethyl group at the 1-position and the iodine at the 2-position are ortho to each other, while the second ethyl group at the 5-position is para to the iodine. This dense substitution pattern, particularly the flanking ethyl groups, creates significant steric hindrance. This bulkiness can be expected to influence its reactivity in synthetic applications, potentially slowing reaction rates or requiring specialized catalytic systems to overcome the steric barrier. rsc.org Furthermore, the ethyl groups are electron-donating, which increases the electron density of the aromatic ring and can affect its reactivity in electrophilic and nucleophilic substitution reactions. beilstein-journals.org

Contextualization within Aromatic Halide Chemistry and Steric Effects

Within the family of aromatic halides, the reactivity generally follows the order of C-I > C-Br > C-Cl > C-F for many common and synthetically crucial reactions, such as oxidative addition in transition-metal catalysis. The carbon-iodine bond is the longest and weakest of the carbon-halogen bonds, making aryl iodides the most reactive substrates in this class. rsc.org This high reactivity underpins their widespread use in cross-coupling reactions, where the iodine atom acts as an excellent leaving group. rsc.orgfiveable.me

The concept of steric effects is crucial for understanding the reactivity of molecules like this compound. Steric hindrance, arising from the spatial arrangement of atoms, can significantly impact the ability of reagents to approach a reaction center. In this specific molecule, the bulky ethyl groups ortho and para to the iodine atom shield it, making it less accessible for chemical attack. This steric congestion can influence the efficiency of catalytic processes. For example, in copper-catalyzed cross-coupling reactions, sterically encumbered aryl iodides like 2,6-dimethyl iodobenzene (B50100) have shown diminished yields compared to less hindered analogues. rsc.org The fragmentation of intermediate complexes in some reactions is also known to be governed by steric effects. acs.org The significant steric profile of this compound therefore places it in a category of challenging but potentially useful substrates for creating highly congested molecular frameworks, provided that the synthetic methods employed can overcome these steric limitations.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H17I |

|---|---|

Molecular Weight |

288.17 g/mol |

IUPAC Name |

1,3,5-triethyl-2-iodobenzene |

InChI |

InChI=1S/C12H17I/c1-4-9-7-10(5-2)12(13)11(6-3)8-9/h7-8H,4-6H2,1-3H3 |

InChI Key |

QFNUAICBNYCLNS-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(C(=C1)CC)I)CC |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 1,3,5 Triethyl 2 Iodobenzene

Transition Metal-Catalyzed Cross-Coupling Reactions

The sterically hindered nature of 1,3,5-triethyl-2-iodobenzene presents unique challenges and opportunities in transition metal-catalyzed cross-coupling reactions. The presence of two ethyl groups ortho to the iodine atom significantly influences the reactivity of the C-I bond and the subsequent steps in the catalytic cycle. This section explores the behavior of this substrate in several key palladium-catalyzed cross-coupling reactions.

Palladium complexes are highly effective catalysts for the formation of carbon-carbon bonds. researchgate.net The Suzuki-Miyaura, Sonogashira, and Negishi couplings are powerful tools in synthetic organic chemistry, and their application to sterically demanding substrates like this compound provides insight into the limits and adaptability of these methods.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting organoboron compounds with organic halides. researchgate.netrsc.org However, the significant steric bulk imposed by the two ortho-ethyl groups in this compound can impede the approach of the palladium catalyst and the organoboron reagent, thereby affecting reaction rates and yields. Studies on sterically hindered substrates have shown that while the reaction is feasible, it often requires carefully optimized conditions to overcome the steric hindrance. researchgate.netresearchgate.net The electronic nature of the organoboron reagent and the specific reaction conditions, including the choice of catalyst, ligand, and base, play a crucial role in achieving successful coupling. nih.gov

To address the challenges posed by sterically hindered substrates like this compound, significant effort has been directed towards the development of specialized catalyst and ligand systems. uvic.ca Research has shown that sterically demanding, electron-rich phosphine (B1218219) ligands can promote high catalytic activity in Suzuki couplings of hindered aryl halides. rose-hulman.edunih.gov These bulky ligands facilitate the reductive elimination step and can stabilize the active Pd(0) species. For instance, ligands such as SPhos have demonstrated unprecedented activity for these types of transformations, allowing reactions to be performed at low catalyst loadings and even at room temperature for some substrates. nih.gov

The choice of palladium precursor and base is also critical. While Pd(PPh₃)₄ is a common catalyst, combinations of Pd(OAc)₂ or Pd₂(dba)₃ with bulky phosphine ligands often provide superior results for challenging substrates. researchgate.netresearchgate.net The selection of a suitable base, such as K₂CO₃ or Cs₂CO₃, is also essential for an efficient reaction. researchgate.net

Table 1: Effect of Ligand on the Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Iodide

| Entry | Ligand | Catalyst | Base | Yield (%) |

|---|---|---|---|---|

| 1 | PPh₃ | Pd₂(dba)₃ | K₂CO₃ | 60 |

| 2 | DPPF | Pd₂(dba)₃ | K₂CO₃ | 15-85 |

| 3 | DPPB | Pd₂(dba)₃ | K₂CO₃ | 15-85 |

| 4 | L1 (bulky P-bidentate) | Pd₂(dba)₃ | K₂CO₃ | >85 |

| 5 | None | Pd₂(dba)₃ | K₂CO₃ | 0 |

Data is hypothetical and illustrative of general trends observed in the literature for sterically hindered substrates.

The generally accepted mechanism for the Suzuki-Miyaura coupling involves oxidative addition, transmetalation, and reductive elimination. researchgate.net For sterically hindered substrates like this compound, any of these steps can be the rate-determining step. The oxidative addition of the aryl iodide to the Pd(0) complex can be slowed by the steric hindrance around the C-I bond.

The transmetalation step, which involves the transfer of the organic group from the boron atom to the palladium center, is also sensitive to steric effects. researchgate.net This step is believed to proceed through the formation of a boronate "ate" complex, which is more nucleophilic than the neutral organoboron compound. researchgate.netnih.gov The steric bulk on both the aryl iodide and the organoboron reagent can disfavor the formation of the necessary transition state for transmetalation. Kinetic studies on related hindered systems have suggested that either oxidative addition or steps related to the hydrolysis of the palladium(II) intermediate can be rate-limiting, depending on the specific organoborane used. nih.gov

The Sonogashira coupling reaction is a powerful method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, typically catalyzed by a palladium complex with a copper(I) co-catalyst. mdpi.comorganic-chemistry.orgnih.gov The application of this reaction to sterically hindered substrates such as this compound can be challenging. The steric hindrance can affect both the palladium-catalyzed cycle and the copper-mediated formation of the copper acetylide.

Despite these challenges, Sonogashira couplings of hindered aryl iodides have been successfully achieved, often requiring optimized reaction conditions. nih.gov The choice of solvent, base, and catalyst system is crucial for achieving good yields. In some cases, copper-free Sonogashira protocols have been developed to circumvent issues associated with the copper co-catalyst. organic-chemistry.org

Table 2: Representative Conditions for Sonogashira Coupling of Aryl Iodides

| Entry | Catalyst System | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| 1 | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 50-100 |

| 2 | Pd(PPh₃)₄ / CuI | i-Pr₂NH | Toluene | 80 |

| 3 | CuI / PPh₃ (Pd-free) | KOH | H₂O | 140 |

| 4 | NiCl₂ / 1,10-phenanthroline | Cs₂CO₃ | DMAc | 100 |

This table represents typical conditions and not specific results for this compound.

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. google.com Organozinc reagents are known for their high reactivity and functional group tolerance. dntb.gov.ua This increased reactivity can be advantageous when dealing with sterically hindered substrates like this compound, potentially overcoming the steric barriers that can hinder other coupling reactions.

The preparation of the organozinc reagent from this compound would be the initial step, followed by the palladium-catalyzed cross-coupling with an appropriate electrophile. mdpi.com The success of the Negishi coupling with this substrate would depend on the stability of the corresponding organozinc intermediate and the efficiency of the subsequent catalytic cycle. While specific studies on this compound in Negishi couplings are not widely reported, the general principles of the reaction suggest it as a viable method for forming C-C bonds with this hindered framework. organic-chemistry.orgresearchgate.net

Palladium-Catalyzed Cross-Couplings

Kumada-Corriu Coupling with Grignard Reagents

The Kumada-Corriu coupling, a pioneering method for the formation of carbon-carbon bonds, involves the reaction of a Grignard reagent with an organic halide, typically catalyzed by nickel or palladium. chem-station.comwikipedia.org This reaction has been successfully applied to a range of aryl and vinyl halides. wikipedia.org The generally accepted mechanism for the palladium-catalyzed variant proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the Grignard reagent and subsequent reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst. wikipedia.org Nickel-catalyzed Kumada couplings follow a similar mechanistic pathway. chem-station.com

While specific studies detailing the Kumada-Corriu coupling of this compound are not extensively documented in the reviewed literature, the reaction is known to be effective for sterically crowded biaryl synthesis. organic-chemistry.org The significant steric hindrance around the iodine atom in this compound would necessitate robust catalytic systems capable of overcoming the steric barrier to oxidative addition. Research on other sterically hindered aryl halides suggests that the choice of ligand and catalyst is crucial for achieving high yields. For instance, nickel pincer complexes have shown high efficiency in the coupling of nonactivated alkyl halides with aryl Grignard reagents, tolerating a wide array of functional groups. nih.gov Furthermore, strategies such as the slow addition of the Grignard reagent have been shown to enhance the functional group tolerance of Kumada-Corriu reactions by matching the rate of transmetalation with the rate of oxidative addition. organic-chemistry.org

Buchwald-Hartwig Amination and Other C–N Cross-Couplings

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance. wikipedia.org The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine product. wikipedia.org

The steric hindrance posed by this compound presents a challenge for the Buchwald-Hartwig amination. The development of bulky, electron-rich phosphine ligands has been instrumental in overcoming the limitations associated with sterically demanding substrates. wikipedia.org These ligands facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle. While specific examples involving this compound are not detailed in the available search results, studies on other sterically hindered aryl iodides, such as 1-iodo-3,5-dimethylbenzene, have shown that nickel-catalyzed Buchwald-Hartwig-type aminations can proceed in high yields. nih.gov This suggests that with the appropriate choice of catalyst and ligand, the Buchwald-Hartwig amination of this compound should be a feasible transformation.

Carbonylative Cross-Couplings

Carbonylative cross-coupling reactions introduce a carbonyl group between the organic halide and the coupling partner, providing a direct route to ketones, amides, esters, and other carbonyl compounds. These reactions are typically catalyzed by palladium or nickel complexes in the presence of carbon monoxide. nih.gov The mechanism generally involves the oxidative addition of the aryl halide to the metal center, followed by CO insertion into the metal-aryl bond to form an acyl-metal complex. This intermediate then undergoes reaction with a nucleophile, followed by reductive elimination to afford the carbonyl-containing product. chemrevlett.com

The carbonylative cross-coupling of sterically hindered aryl iodides, such as ortho-disubstituted derivatives, can be challenging. However, studies on compounds like 2,6-dimethyliodobenzene have demonstrated that with the appropriate catalyst and reaction conditions, good to excellent yields of the corresponding ketones can be obtained. nih.gov For instance, the palladium-catalyzed carbonylative Suzuki coupling of 2,6-dimethyliodobenzene with various boronic acids has been shown to proceed efficiently. nih.gov Similarly, carbonylative Sonogashira couplings of hindered aryl iodides with terminal alkynes have been successfully achieved. nih.gov These findings suggest that this compound would likely undergo carbonylative cross-coupling reactions under optimized conditions, providing access to a range of sterically hindered carbonyl compounds.

Nickel-Catalyzed Transformations and Tolerance to Steric Bulk

Nickel catalysis offers a cost-effective and often more reactive alternative to palladium for many cross-coupling reactions. rsc.org Nickel catalysts have demonstrated remarkable efficacy in activating challenging substrates, including sterically hindered aryl halides. The smaller atomic radius of nickel compared to palladium can sometimes be advantageous in facilitating oxidative addition with bulky substrates.

Nickel-catalyzed cross-coupling reactions of sterically hindered aryl iodides have been successfully employed in various transformations. For instance, nickel-catalyzed Negishi couplings of secondary alkylzinc halides with aryl iodides have been developed, overcoming issues of isomerization and β-hydride elimination that can plague palladium-catalyzed systems. nih.gov The choice of ligand is critical in these reactions, with specific phosphine or N-heterocyclic carbene (NHC) ligands often being required to achieve high efficiency and selectivity. nih.govrsc.org Furthermore, nickel-catalyzed reductive cross-coupling reactions have emerged as powerful methods for the formation of C(sp²)–C(sp³) bonds, even with sterically demanding partners. nih.gov These reactions tolerate a wide variety of functional groups and can be used to synthesize complex molecules. nsf.gov The demonstrated ability of nickel catalysts to couple sterically hindered substrates suggests that this compound would be a viable substrate for a range of nickel-catalyzed transformations.

Copper-Mediated Coupling Reactions

Copper-mediated coupling reactions, particularly the Ullmann reaction, represent some of the earliest methods for the formation of carbon-carbon and carbon-heteroatom bonds. organic-chemistry.org While traditionally requiring harsh reaction conditions, modern advancements have led to the development of milder, more versatile copper-catalyzed systems. nih.gov These reactions are attractive due to the low cost and low toxicity of copper catalysts.

C–H Functionalization Strategies on this compound

Direct C–H functionalization has emerged as a powerful and atom-economical strategy for the synthesis and modification of organic molecules, avoiding the need for pre-functionalized starting materials. rsc.org Directing groups are often employed to control the regioselectivity of these reactions, guiding the catalyst to a specific C–H bond. rsc.org

Directing Group Assisted Ortho-C–H Activation and Functionalization

While the iodine atom in this compound already provides a handle for cross-coupling reactions, C–H functionalization of the 1,3,5-triethylbenzene (B86046) core offers alternative pathways for molecular elaboration. By introducing a directing group onto the 1,3,5-triethylbenzene scaffold, it is possible to achieve regioselective functionalization at the ortho positions. A variety of directing groups, such as amides, pyridines, and oxazolines, have been successfully used to direct the ortho-C–H activation of aromatic rings. rsc.org

For example, palladium-catalyzed ortho-arylation of anilides has been demonstrated as a viable method for the synthesis of biphenyl (B1667301) derivatives. chemrxiv.org The directing group coordinates to the palladium catalyst, facilitating the cleavage of a nearby C–H bond and subsequent functionalization. While the direct C–H functionalization of this compound itself is not explicitly described in the provided results, the principles of directed C–H activation could be applied to derivatives of 1,3,5-triethylbenzene to introduce functional groups at the remaining C–H positions, further expanding the synthetic utility of this scaffold. The steric gearing effect of the ethyl groups in 1,3,5-triethylbenzene-based scaffolds is also known to influence the preorganization of binding elements in supramolecular chemistry, which could have implications for the selectivity of directed C–H functionalization reactions. nih.gov

Remote C–H Functionalization and Steric Effects

The selective functionalization of C–H bonds, particularly those remote from existing functional groups, represents a significant challenge in organic synthesis. nsf.gov In the context of this compound, the potential for remote C–H functionalization of the ethyl groups is a topic of considerable interest. This type of transformation often relies on radical translocation processes, where a reactive intermediate abstracts a hydrogen atom from a remote position, leading to subsequent functionalization at that site. nih.govresearchgate.net

The steric hindrance imposed by the three ethyl groups and the iodine atom is a dominant factor governing the reactivity of this compound. This steric crowding can impede the approach of reagents to the iodine atom and the adjacent aromatic ring, thereby influencing reaction rates and, in some cases, preventing certain transformations altogether. However, this same steric bulk can be exploited to direct reactions to less hindered positions, such as the terminal methyl groups of the ethyl substituents.

Research findings on the steric and electronic effects on reactivity are detailed in the table below:

| Catalyst System | Ligand Effects | Substrate Scope | Mechanistic Insight |

| Palladium(II) | Monodentate pyridine (B92270) and pyridone ligands are effective. | Limited to specific monodentate ligands for successful C-H activation. | The macrocyclic C-H palladation intermediate is highly reactive. |

| Radical Translocation | ortho-iodoaryl sulfonyl chlorides | Applicable to various alcohols for remote C-H arylation. | Involves aryl radical generation and remote radical translocation. nih.govresearchgate.net |

Chemistry of Hypervalent Iodine Derivatives of this compound

Hypervalent iodine compounds, where the iodine atom exceeds the standard octet of electrons, are valuable reagents in organic synthesis due to their mild oxidizing properties and low toxicity. diva-portal.org The synthesis and reactivity of hypervalent iodine derivatives of this compound are of particular interest, as the steric bulk of the aryl group can impart unique stability and reactivity to the resulting iodanes.

Synthesis and Characterization of Novel Iodanes from this compound

The synthesis of hypervalent iodine(III) compounds, or λ³-iodanes, from aryl iodides is a well-established field. diva-portal.org These syntheses typically involve the oxidation of the iodine atom. Common oxidizing agents for this transformation include peracetic acid, m-chloroperbenzoic acid (mCPBA), and sodium hypochlorite (B82951). organic-chemistry.org The oxidation of iodoarenes can lead to a variety of hypervalent iodine species, such as (diacetoxyiodo)arenes, depending on the reaction conditions. organic-chemistry.orgarkat-usa.org

The synthesis of iodanes from this compound would proceed via the oxidation of the iodine center. The general approach involves reacting the parent iodobenzene (B50100) with a suitable oxidant in an appropriate solvent.

A summary of synthetic methods for hypervalent iodine(III) compounds is presented below:

| Oxidant | Reagent/Conditions | Product Type | Reference |

| m-Chloroperoxybenzoic acid | Acetic acid | [(Diacetoxy)iodo]arenes | organic-chemistry.org |

| Sodium hypochlorite pentahydrate | - | (Diacetoxyiodo)arenes | organic-chemistry.org |

| Oxone | Trifluoroacetic acid | [Bis(trifluoroacetoxy)iodo]arenes | organic-chemistry.org |

| Sodium perborate | Acetic acid | (Diacetoxyiodo)arenes | organic-chemistry.org |

Oxidative Coupling Reactions and Rearrangements Mediated by Derived Hypervalent Iodine Species

Hypervalent iodine reagents are known to mediate a wide array of oxidative coupling reactions and rearrangements. d-nb.infonih.govnih.gov These transformations often proceed through cationic intermediates generated by the reaction of the hypervalent iodine species with a suitable substrate. d-nb.info The steric bulk of the 1,3,5-triethylphenyl group in derived iodanes could influence the stereochemical outcome of such reactions.

Oxidative rearrangements, such as the 1,2-aryl migration in the oxidation of alkenes, are a hallmark of hypervalent iodine chemistry. d-nb.infonih.gov These reactions provide a metal-free route to valuable α-arylated carbonyl compounds. d-nb.info The nature of the aryl group on the iodine reagent can significantly impact the efficiency and selectivity of these transformations.

Role of Chiral Hypervalent Iodine Catalysts

The development of chiral hypervalent iodine catalysts for asymmetric transformations is a rapidly growing area of research. rsc.orgzjut.edu.cnnih.govresearchgate.net These catalysts offer an environmentally benign alternative to transition metal-based systems for the synthesis of enantioenriched molecules. nih.gov The general strategy for creating such catalysts involves attaching a chiral moiety to the iodoarene backbone. nih.gov

While specific examples involving this compound as a chiral catalyst precursor are not extensively documented, the principles of chiral hypervalent iodine catalysis can be applied. The introduction of a chiral element, either through a chiral ligand on the iodine or a chiral auxiliary on the aryl ring, could lead to catalysts capable of inducing asymmetry in various oxidative transformations. The significant steric presence of the triethylphenyl group could play a crucial role in creating a well-defined chiral pocket around the reactive iodine center, potentially leading to high levels of enantioselectivity. cardiff.ac.uk

Radical Reactions Involving the Iodobenzene Moiety

The carbon-iodine bond in aryl iodides is relatively weak and can undergo homolytic cleavage to generate aryl radicals under appropriate conditions. These radicals can then participate in a variety of transformations, including additions to multiple bonds and cyclization reactions. The generation of the 2,4,6-triethylphenyl radical from this compound would provide a route to further functionalize this sterically hindered scaffold.

Nucleophilic Aromatic Substitution (SNAr) on Highly Substituted Iodobenzenes under Specific Conditions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction typically requires the presence of strong electron-withdrawing groups in the ortho and/or para positions to the leaving group to stabilize the intermediate Meisenheimer complex. libretexts.org this compound lacks such activating groups, and the significant steric hindrance around the reaction center further disfavors a classical SNAr mechanism. diva-portal.orgnih.gov

For SNAr to occur on such a highly substituted and electron-rich system, specific and often harsh conditions would be necessary. This could involve the use of extremely potent nucleophiles, high temperatures, or transition metal catalysis that proceeds through an alternative mechanistic pathway. youtube.com The direct displacement of the iodide via an addition-elimination mechanism is highly unlikely due to both electronic and steric factors. libretexts.org

Applications of 1,3,5 Triethyl 2 Iodobenzene in Advanced Organic Synthesis and Materials Science

Building Block for the Construction of Complex Organic Architectures

The presence of a reactive carbon-iodine bond on a sterically encumbered benzene (B151609) ring makes 1,3,5-triethyl-2-iodobenzene a key starting material for the synthesis of a wide array of intricate organic molecules. The bulky triethylphenyl moiety can be readily introduced into various structures through a range of cross-coupling reactions, enabling the creation of molecules with tailored properties.

This compound serves as an excellent substrate in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Heck reactions, to furnish polysubstituted arenes and biaryls. The iodine atom provides a reactive handle for the formation of new carbon-carbon bonds with a high degree of control over the resulting stereochemistry.

In the Suzuki coupling , this compound can be reacted with a variety of organoboron compounds to yield biaryl structures. The stereochemical outcome of the Suzuki reaction, particularly with alkylboron reagents, is of significant interest. While the transmetalation of primary alkyltrifluoroborates to palladium generally proceeds with retention of stereochemistry, the stereochemical course for secondary alkylboron reagents can be influenced by ligand and substrate electronics and sterics nih.gov. The bulky 1,3,5-triethylphenyl group can influence the rotational dynamics of the resulting biaryl bond, leading to atropisomers with defined axial chirality. The choice of phosphine (B1218219) ligands and reaction conditions can be tuned to achieve high stereoselectivity in these transformations nih.govharvard.educuny.edu.

The Sonogashira coupling of this compound with terminal alkynes provides a direct route to substituted alkynylarenes nih.govwikipedia.orgorganic-chemistry.orglibretexts.orgresearchgate.net. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base wikipedia.orgorganic-chemistry.orglibretexts.org. The resulting products are valuable intermediates for the synthesis of more complex molecules, including conjugated polymers and materials with interesting photophysical properties. The reaction is known to be highly efficient for aryl iodides wikipedia.org.

The Heck reaction allows for the coupling of this compound with alkenes to form substituted olefins nih.govresearchgate.netnih.govorganic-chemistry.orglibretexts.org. This palladium-catalyzed reaction is a powerful tool for C-C bond formation and typically proceeds with high trans selectivity organic-chemistry.org. The steric hindrance imposed by the triethylphenyl group can influence the regioselectivity of the alkene insertion and subsequent β-hydride elimination steps nih.gov.

Table 1: Palladium-Catalyzed Cross-Coupling Reactions of this compound

| Reaction | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki Coupling | Organoboron Reagents | Pd catalyst, Base | Polysubstituted Biaryls |

| Sonogashira Coupling | Terminal Alkynes | Pd catalyst, Cu(I) co-catalyst, Base | Alkynylarenes |

The 1,3,5-triethylbenzene (B86046) scaffold is widely utilized in supramolecular chemistry to create sterically hindered environments that can preorganize binding elements for molecular recognition researchgate.netrsc.org. The ethyl groups act as "gears" that restrict the conformational freedom of substituents at the 2, 4, and 6 positions, directing them towards a convergent orientation researchgate.net. By using this compound as a starting material, functional groups can be introduced at the 2-position, which, due to the flanking ethyl groups, will be situated in a sterically demanding environment.

This steric crowding is instrumental in the design of host molecules for guest recognition, as it can enforce a specific conformation on the binding cavity, leading to enhanced binding affinity and selectivity. The synthesis of such frameworks often involves the initial functionalization of this compound via cross-coupling reactions, followed by further synthetic manipulations to introduce the desired binding motifs.

Substituted 1,3,5-triarylbenzenes and related structures are of significant interest for their applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs), due to their thermal stability and charge-transporting properties. This compound can serve as a key precursor for the synthesis of such materials. For instance, Sonogashira coupling reactions can be employed to introduce extended π-conjugated systems, which are essential for charge transport and emission in the solid state.

Furthermore, the C3-symmetric core of 1,3,5-triethylbenzene makes it an attractive building block for the synthesis of dendrimers mdpi.comnih.govnih.gov. Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. By functionalizing this compound, for example by converting the iodo group to an amino or hydroxyl group, it can be used as a core or a branching unit in the divergent or convergent synthesis of dendrimers. Triazine-based dendrimers, for instance, are often synthesized through nucleophilic aromatic substitution on cyanuric chloride, and a functionalized this compound derivative could be incorporated into these structures mdpi.comnih.govnih.govtsijournals.comub.edu.

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of porous crystalline materials with applications in gas storage, separation, and catalysis mdpi.comgoogle.comresearchgate.netepa.govdntb.gov.uauaeu.ac.ae. These materials are constructed from organic linkers and metal nodes (in MOFs) or through covalent bonds between organic building blocks (in COFs). The properties of MOFs and COFs are highly dependent on the geometry and functionality of the organic linkers.

1,3,5-Trisubstituted benzenes are common building blocks for trigonal linkers in MOFs and COFs mdpi.comgoogle.comresearchgate.net. This compound can be utilized as a precursor to synthesize such linkers. For example, the iodo group can be transformed into a coordinating group, such as a carboxylic acid or an amine, through a series of chemical transformations. The resulting functionalized 1,3,5-triethylbenzene derivative can then be used in the solvothermal synthesis of MOFs or COFs mdpi.comgoogle.comresearchgate.net. The presence of the ethyl groups can influence the porosity and stability of the resulting framework.

Contribution to Cascade and Multicomponent Reactions

Cascade reactions, also known as tandem or domino reactions, and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation, thereby reducing waste and simplifying synthetic procedures mdpi.comnih.govmdpi.com. Aryl iodides are common participants in such reactions, particularly those catalyzed by transition metals like palladium mdpi.com.

This compound can serve as a key component in palladium-catalyzed cascade reactions. For example, it could undergo an initial oxidative addition to a palladium(0) catalyst, followed by a sequence of intramolecular or intermolecular reactions with other functional groups or reagents present in the reaction mixture mdpi.com. The steric bulk of the 1,3,5-triethylphenyl group could play a crucial role in directing the stereochemical and regiochemical outcomes of these complex transformations. While specific examples involving this compound are not extensively documented, its reactivity profile as an aryl iodide suggests its potential utility in the design of novel cascade and multicomponent reactions for the synthesis of complex heterocyclic and polycyclic scaffolds mdpi.commdpi.com.

Development of Catalytic Systems using this compound as a Precursor or Component

Iodobenzene (B50100) and its derivatives are known to be precursors for hypervalent iodine reagents, which are versatile and environmentally benign oxidizing agents used in a wide range of organic transformations. These reagents can also be used in catalytic amounts in the presence of a stoichiometric oxidant researchgate.net. This compound can be oxidized to the corresponding hypervalent iodine species, such as an iodonium (B1229267) salt or a (diacetoxyiodo)arene. The steric and electronic properties of the 1,3,5-triethylphenyl group would be expected to influence the reactivity and selectivity of the resulting hypervalent iodine catalyst.

Furthermore, aryl iodides can serve as ligands or precursors to ligands in transition metal catalysis. For instance, this compound could be functionalized to incorporate a phosphine or N-heterocyclic carbene (NHC) moiety. The resulting ligand, featuring the bulky 1,3,5-triethylphenyl group, could then be used to prepare novel transition metal complexes with unique catalytic properties. The steric hindrance provided by the triethylphenyl group could enhance the stability of the metal center and influence the selectivity of the catalytic reactions.

Theoretical and Computational Studies on 1,3,5 Triethyl 2 Iodobenzene

Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy, which in turn dictate the molecule's structure and chemical reactivity.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a favorable balance between accuracy and computational cost. It is particularly well-suited for calculating the ground-state properties of organic molecules, including those containing heavy elements like iodine.

For 1,3,5-Triethyl-2-iodobenzene, DFT calculations would be used to determine its minimum energy conformation. This involves optimizing the molecular geometry, including bond lengths, bond angles, and dihedral angles. A key structural feature of this molecule is the significant steric strain induced by the bulky iodine atom and the two flanking ethyl groups at the ortho positions. DFT can quantify this strain energy, which has been shown to influence the reactivity of sterically hindered aryl iodides. nih.gov The ease of iodine abstraction by radicals, for instance, correlates with the release of this steric strain. nih.gov

Calculations would typically employ a hybrid functional, such as B3LYP, and a basis set that can accurately describe the heavy iodine atom, often incorporating effective core potentials (ECPs) like LANL2DZ. The optimized geometry provides insights into how the steric crowding distorts the planarity of the benzene (B151609) ring and affects the orientation of the ethyl groups.

Furthermore, DFT is used to calculate electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. DFT can also be used to model the transition states of reactions involving this compound, providing activation energy barriers and detailed mechanistic pathways. researchgate.net

Table 1: Illustrative DFT-Calculated Ground State Properties for this compound (Note: These are representative values based on similar structures, as specific experimental or published computational data for this exact molecule is scarce.)

| Parameter | Calculated Value |

|---|---|

| C-I Bond Length | ~2.12 Å |

| C-C (Aromatic) Bond Length | ~1.40 Å |

| C-C-I Bond Angle | ~119.5° |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

Natural Bonding Orbital (NBO) analysis is a powerful method for translating the complex wavefunctions from quantum calculations into the familiar language of chemical bonding, including Lewis structures, lone pairs, and orbital hybridization. uni-muenchen.dewikipedia.org It provides a quantitative picture of bonding and electronic delocalization within the molecule.

For this compound, NBO analysis would elucidate the nature of the crucial C-I bond, revealing its polarity and the hybridization of the participating carbon and iodine atomic orbitals. It would also detail the composition of the iodine lone pairs. A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified using second-order perturbation theory. wisc.edudergipark.org.tr These interactions represent delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO, which stabilizes the molecule.

In this molecule, significant interactions would be expected between the lone pairs of the iodine atom and the antibonding orbitals (σ) of the adjacent C-C bonds of the benzene ring. Similarly, hyperconjugative interactions between the C-H and C-C σ-bonds of the ethyl groups and the π system of the aromatic ring could be quantified. This analysis provides deep insight into how the substituents electronically influence the aromatic system.

Table 2: Illustrative NBO Analysis Data for Key Bonds in this compound (Note: These are representative values based on general principles of NBO analysis.)

| Bond/Orbital | Type | Occupancy | Composition | Key Donor-Acceptor Interaction | Stabilization Energy (E(2)) |

|---|---|---|---|---|---|

| C(2)-I | σ | 1.98 e | ~35% C(sp2.1), ~65% I(sp3.5) | LP(I) -> σ(C-C)ring | ~2-4 kcal/mol |

| Iodine Lone Pair 1 | LP | 1.99 e | ~s(25%)p(75%) | - | - |

| Iodine Lone Pair 2 | LP | 1.97 e | ~p-character | - | - |

| C-H (ethyl) | σ | 1.99 e | ~55% C(sp3), ~45% H(s) | σ(C-H) -> π(C=C)ring | ~0.5-1.5 kcal/mol |

Molecular Dynamics Simulations for Conformational Analysis and Steric Impact on Reactivity

While quantum chemical calculations typically focus on static, minimum-energy structures, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms over time, providing a view of the molecule's conformational flexibility and dynamics. nih.gov

For this compound, MD simulations are essential for understanding the conformational landscape created by the rotation of the three ethyl groups. The parent scaffold, 1,3,5-triethylbenzene (B86046), is known to exhibit a "steric-gearing" effect, where the ethyl groups interlock and influence each other's rotational freedom, which can be used to pre-organize attached functional groups. researchgate.net The introduction of a large iodine atom at the 2-position would drastically alter these dynamics.

MD simulations would reveal the preferred rotational conformations of the ethyl groups relative to the plane of the benzene ring and the iodine atom. It would also allow for the calculation of rotational energy barriers. This information is critical for understanding how the molecule presents itself to incoming reagents, thereby directly impacting its reactivity. The simulations can show whether the ethyl groups effectively shield the C-I bond or the faces of the aromatic ring, providing a dynamic picture of the steric hindrance that governs the molecule's chemical behavior.

In Silico Design and Prediction of Novel Reactions and Catalytic Systems Involving this compound

Computational methods play a crucial role in the modern design of chemical reactions. For this compound, the C(sp²)-I bond is the most likely site of reactivity, particularly in metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations. nih.govorganic-chemistry.org

In silico studies can be used to predict the feasibility and outcome of such reactions. DFT calculations can model the entire catalytic cycle, including the key steps of oxidative addition, transmetalation, and reductive elimination. A major challenge for this substrate is the steric hindrance around the C-I bond, which can inhibit the initial oxidative addition step to a metal catalyst (e.g., palladium).

Computational screening can be employed to design more effective catalytic systems. By modeling the transition state of the oxidative addition step with various ligands on the metal center, chemists can identify ligands that are sterically and electronically suitable to overcome the hindrance posed by the ortho-ethyl groups. This predictive power accelerates the discovery of new reactions and optimizes conditions for known transformations, reducing the amount of empirical laboratory work required. rsc.orgnih.gov For example, modeling could suggest that a catalyst with a smaller cone angle or specific electronic properties would be more efficient for coupling reactions with this particular substrate.

Advanced Spectroscopic and Crystallographic Characterization of 1,3,5 Triethyl 2 Iodobenzene and Its Transformation Products

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment (e.g., ¹H, ¹³C, 2D NMR techniques)

High-resolution NMR spectroscopy is an indispensable tool for determining the precise connectivity of atoms in a molecule. For 1,3,5-Triethyl-2-iodobenzene, ¹H and ¹³C NMR, along with two-dimensional (2D) techniques, would provide a complete picture of its molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to be relatively simple due to the molecule's symmetry.

Aromatic Region: The two aromatic protons (at positions 4 and 6) are chemically equivalent and would appear as a single resonance, a singlet, with an integration value of 2H. Its chemical shift would likely be in the range of 7.0-7.2 ppm.

Aliphatic Region: There are two distinct types of ethyl groups. The two equivalent ethyl groups at positions 1 and 5 would produce a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃). The single ethyl group at position 3, adjacent to the iodine atom, would experience a different electronic environment. Its methylene protons would likely be shifted downfield due to the deshielding effect of the neighboring iodine.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals, corresponding to the six chemically non-equivalent carbon environments.

Aromatic Carbons: Three signals are expected for the aromatic carbons. The carbon atom directly bonded to the iodine (C2) is predicted to have a significantly lower chemical shift, typically in the range of 90-100 ppm. The other three substituted (C1, C3, C5) and two unsubstituted (C4, C6) aromatic carbons would resonate in the typical aromatic region of 125-150 ppm.

Aliphatic Carbons: Three signals corresponding to the methylene and methyl carbons of the two types of ethyl groups are expected.

2D NMR Techniques: To confirm these assignments, 2D NMR experiments would be crucial.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show cross-peaks confirming the coupling between the methylene quartets and methyl triplets within each ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with the signal of the carbon atom to which it is directly attached, allowing for unambiguous assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. It would be essential for assigning the quaternary (non-protonated) aromatic carbons by observing correlations from the aromatic and methylene protons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

This interactive table contains predicted data based on analogous structures.

| Atom Position | Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| H4, H6 | ¹H | ~ 7.10 | Singlet (s) | 2H |

| -CH₂- (at C1, C5) | ¹H | ~ 2.65 | Quartet (q) | 4H |

| -CH₂- (at C3) | ¹H | ~ 2.85 | Quartet (q) | 2H |

| -CH₃ (at C1, C5) | ¹H | ~ 1.25 | Triplet (t) | 6H |

| -CH₃ (at C3) | ¹H | ~ 1.30 | Triplet (t) | 3H |

| C2 (C-I) | ¹³C | ~ 95 | Singlet | - |

| C4, C6 | ¹³C | ~ 128 | Singlet | - |

| C1, C5 | ¹³C | ~ 144 | Singlet | - |

| C3 | ¹³C | ~ 146 | Singlet | - |

| -CH₂- (at C1, C5) | ¹³C | ~ 29 | Singlet | - |

| -CH₂- (at C3) | ¹³C | ~ 32 | Singlet | - |

| -CH₃ (at C1, C5) | ¹³C | ~ 15 | Singlet | - |

| -CH₃ (at C3) | ¹³C | ~ 16 | Singlet | - |

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns upon ionization.

For this compound (C₁₂H₁₇I), the molecular weight is 288.17 g/mol . The electron ionization (EI) mass spectrum would be expected to show a distinct molecular ion peak (M⁺˙) at m/z = 288. Iodine is monoisotopic (¹²⁷I), so no characteristic isotopic pattern for the halogen will be observed, unlike with chlorine or bromine compounds. docbrown.infodocbrown.info

The fragmentation of the molecular ion would likely proceed through several key pathways characteristic of alkylated iodoarenes:

Benzylic Cleavage: Loss of a methyl radical (•CH₃) from one of the ethyl groups to form a stable secondary benzylic cation at [M-15]⁺ (m/z = 273).

Ethyl Radical Loss: Cleavage of a C-C bond to lose an ethyl radical (•CH₂CH₃), resulting in a fragment at [M-29]⁺ (m/z = 259). docbrown.info

Iodine Radical Loss: Cleavage of the weak C-I bond would result in the loss of an iodine radical (•I). docbrown.info This would produce an ion at [M-127]⁺ (m/z = 161). The corresponding peak for the iodine cation [I]⁺ at m/z = 127 may also be observed. docbrown.info

Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound

This interactive table contains predicted data based on established fragmentation patterns.

| m/z | Proposed Fragment Ion | Formula | Notes |

| 288 | [C₁₂H₁₇I]⁺˙ | Molecular Ion (M⁺˙) | Confirms the molecular weight of the compound |

| 273 | [C₁₁H₁₄I]⁺ | [M - CH₃]⁺ | Result of benzylic cleavage |

| 259 | [C₁₀H₁₂I]⁺ | [M - C₂H₅]⁺ | Loss of an ethyl group |

| 161 | [C₁₂H₁₇]⁺ | [M - I]⁺ | Loss of the iodine atom |

| 127 | [I]⁺ | Iodine Cation | Characteristic of iodine-containing compounds |

X-ray Crystallography for Solid-State Structural Elucidation, Conformation, and Intermolecular Interactions (e.g., Halogen Bonding)

Single-crystal X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this compound is not publicly available, its solid-state structure would be expected to reveal important features. Steric hindrance between the large iodine atom and the adjacent ethyl group at C3 would likely force the ethyl groups to twist out of the plane of the benzene (B151609) ring to minimize repulsion.

A key feature of interest would be the role of the iodine atom in directing the crystal packing through non-covalent interactions, particularly halogen bonding. nih.gov Halogen bonding is a directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophile. nih.gov In a crystal of pure this compound, potential halogen bonding interactions could include:

C–I···I Interactions: A common motif where the iodine atom of one molecule interacts with the iodine atom of a neighboring molecule. researchgate.net

C–I···π Interactions: The electrophilic σ-hole of the iodine atom could interact with the electron-rich π-system of the benzene ring of an adjacent molecule.

These interactions play a crucial role in crystal engineering, influencing the packing and physical properties of the solid material.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying functional groups and providing a molecular "fingerprint."

The spectra of this compound would be dominated by vibrations of the ethyl groups and the substituted benzene ring.

C-H Stretching: The region from 2850 to 3100 cm⁻¹ would contain multiple peaks. Aliphatic C-H stretching vibrations from the CH₂ and CH₃ groups typically appear between 2850-2980 cm⁻¹. uci.edursc.org Aromatic C-H stretching from the two protons on the ring would be observed at higher wavenumbers, generally between 3000-3100 cm⁻¹.

Aromatic C=C Stretching: Vibrations corresponding to the stretching of the carbon-carbon bonds within the benzene ring would appear in the 1450-1600 cm⁻¹ region.

C-H Bending: Aliphatic C-H bending (scissoring and rocking) modes for the ethyl groups are expected around 1465 cm⁻¹ and 1375 cm⁻¹.

C-I Stretching: The carbon-iodine bond stretch is a key feature. Due to the heavy mass of the iodine atom, this vibration occurs at a low frequency, typically below 650 cm⁻¹. northwestern.edu This peak may be more prominent and easily observed in the Raman spectrum, as vibrations involving heavy atoms often result in a significant change in polarizability, making them Raman-active. libretexts.org

Table 3: Predicted Vibrational Frequencies for this compound

This interactive table contains predicted data based on characteristic group frequencies.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aliphatic C-H Stretch | 2980 - 2850 | IR, Raman |

| Aromatic C=C Stretch | 1600 - 1450 | IR, Raman |

| Aliphatic C-H Bend | 1465, 1375 | IR |

| C-I Stretch | 650 - 500 | Raman (strong), IR (weak) |

Advanced Spectroscopic Techniques for In Situ Mechanistic Studies

Understanding the transformation of this compound into other products requires monitoring the reaction progress in real-time. In situ spectroscopic techniques allow for the observation of reactants, intermediates, and products directly in the reaction vessel, providing valuable mechanistic insights.

Aryl iodides are common precursors in many important chemical transformations, such as the formation of organometallic reagents and cross-coupling reactions.

Grignard Reagent Formation: The reaction of this compound with magnesium metal to form a Grignard reagent could be monitored using in situ NMR or IR spectroscopy. nih.govresearchgate.net These techniques would allow for the observation of the disappearance of the starting material's characteristic signals and the appearance of new signals corresponding to the organomagnesium product.

Palladium-Catalyzed Cross-Coupling: Aryl iodides are excellent substrates for reactions like the Sonogashira coupling, which forms a C-C bond between an aryl halide and a terminal alkyne. libretexts.orgwikipedia.org In situ monitoring, for instance with FT-IR, could track the concentrations of the aryl iodide and the alkyne over time, providing kinetic data about the reaction rate and helping to elucidate the catalytic cycle. nih.gov The mild conditions often used in these reactions make them amenable to such real-time analysis.

By applying these advanced in situ methods, a detailed understanding of the reaction pathways, kinetics, and potential intermediates involved in the transformation of this compound can be achieved.

Future Research Directions and Unresolved Challenges in the Chemistry of 1,3,5 Triethyl 2 Iodobenzene

Development of More Sustainable and Environmentally Benign Synthetic Routes

The current synthesis of polysubstituted iodobenzenes often relies on traditional methods that may involve harsh reaction conditions, toxic reagents, and the generation of significant waste. rsc.orgrsc.org A primary challenge is the development of greener synthetic pathways to 1,3,5-Triethyl-2-iodobenzene and its derivatives. Future research should focus on:

Catalytic C-H Iodination: Exploring direct C-H iodination of 1,3,5-triethylbenzene (B86046) using catalysts that are efficient and recyclable. This would be a more atom-economical approach compared to multi-step syntheses. nih.gov

Enzymatic and Photochemical Methods: Investigating the use of enzymatic rug.nl and photochemical acs.org methods for the synthesis and functionalization of sterically hindered aryl iodides. These approaches often proceed under milder conditions and can offer unique selectivity.

Hypervalent Iodine Chemistry: Utilizing hypervalent iodine reagents in a catalytic manner to avoid the use of transition metals, which can be costly and environmentally problematic. nih.govclimateglobalnews.comacs.org This aligns with the principles of green chemistry by reducing metal waste. climateglobalnews.com

| Synthetic Approach | Potential Advantages |

| Catalytic C-H Iodination | High atom economy, reduced number of synthetic steps |

| Enzymatic/Photochemical Methods | Mild reaction conditions, potential for high selectivity |

| Catalytic Hypervalent Iodine | Transition-metal-free, reduced metal waste |

Achieving Enhanced Chemo-, Regio-, and Stereoselectivity in Complex Transformations

The steric hindrance provided by the three ethyl groups in this compound can be a double-edged sword. While it can offer unique selectivity, it also presents significant challenges in controlling the outcomes of complex reactions. Future research should aim to:

Develop Selective Cross-Coupling Reactions: Designing new catalyst systems, potentially with specialized ligands, to achieve high yields and selectivity in cross-coupling reactions involving the sterically hindered C-I bond. nih.govacs.org

Control Regioselectivity in Further Functionalization: Investigating methods to control the regioselectivity of further functionalization of the aromatic ring, despite the directing effects of the existing substituents.

Achieve Stereocontrol in Atroposelective Synthesis: Exploring the use of this compound as a precursor to axially chiral biaryls, where the steric bulk can be leveraged to control the stereochemical outcome of the reaction. nih.govsnnu.edu.cn

Exploration of Novel Reactivity Modes for the Iodobenzene (B50100) Moiety within a Sterically Hindered Environment

The unique electronic and steric environment of this compound could enable novel reactivity. A key area for exploration is the chemistry of hypervalent iodine compounds derived from this scaffold. acs.orgrsc.org

Synthesis and Reactivity of Sterically Crowded Hypervalent Iodine Reagents: The synthesis of stable and yet reactive hypervalent iodine(III) and iodine(V) compounds from this compound is a significant challenge. researchgate.net The steric bulk may influence their geometry and reactivity in unexpected ways. rsc.org

Unprecedented Transformations: The hindered environment could lead to novel photochemical reactivity ubc.ca or unusual reaction pathways in trapping experiments with reactive intermediates. beilstein-journals.org

Design and Synthesis of New Chiral Catalysts Inspired by the Unique Architecture of this compound

The pseudo-C2-symmetric and sterically defined nature of this compound makes it an attractive starting point for the design of new chiral ligands and catalysts. nih.govchimia.ch

Chiral Biaryl Scaffolds: This compound could serve as a precursor to novel chiral biaryl ligands for asymmetric catalysis. nih.govrsc.orgresearchgate.net The controlled introduction of chirality could lead to catalysts with unique selectivities.

Medium-Sized Bridged Biaryls: The synthesis of medium-sized bridged biaryls incorporating the 1,3,5-triethylphenyl moiety could lead to conformationally stable and highly selective catalysts. rsc.org

Chiral Hypervalent Iodine Catalysts: The development of chiral hypervalent iodine compounds derived from this compound for enantioselective transformations is a promising area of research. acs.orgacs.org

| Catalyst Type | Potential Application in Asymmetric Synthesis |

| Chiral Biaryl Ligands | Transition-metal-catalyzed cross-coupling reactions |

| Medium-Sized Bridged Biaryls | Enantioselective organocatalysis |

| Chiral Hypervalent Iodine Catalysts | Metal-free enantioselective oxidations and group transfers |

Integration of this compound into Advanced Synthetic Strategies for Natural Products and Pharmaceuticals

The unique structural features of this compound could be beneficial in the synthesis of complex molecules.

Steric Directing Group: The bulky 1,3,5-triethyl-2-iodophenyl group could be used as a steric directing group to control the stereochemistry of reactions at other parts of a molecule during a complex synthesis.

Bioisostere for Benzene (B151609): Saturated, C(sp3)-rich scaffolds are being explored as bioisosteres for benzene in medicinal chemistry to improve physicochemical properties. nih.gov The sterically hindered nature of the 1,3,5-triethylphenyl group could be mimicked in novel bioisosteres.

Late-Stage Functionalization: The C-I bond allows for late-stage functionalization, which is a valuable strategy in the synthesis of pharmaceutical analogues. rsc.org

Elucidating the Full Scope of Steric and Electronic Effects on its Reactivity

A fundamental understanding of the steric and electronic properties of this compound is crucial for predicting and controlling its reactivity.

Quantitative Steric Parameters: Experimental and computational studies are needed to quantify the steric hindrance of the 1,3,5-triethyl-2-iodophenyl group. rsc.orgstackexchange.comnih.gov This would allow for better predictions of its influence on reaction rates and selectivities.

Electronic Effects: The interplay between the electron-donating ethyl groups and the electron-withdrawing and polarizable iodine atom needs to be fully understood. pharmacyfreak.com This will be critical for predicting the reactivity of the aromatic ring and the C-I bond.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to model reaction pathways and transition states, providing insights into the factors that govern the reactivity and selectivity of this unique compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.